H-Ala-Arg-Thr-Lys-Gln-Thr-Ala-Arg-Lys(Me2)-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Gly-Gly-Lys(biotinyl)-OH.TFA
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Overview
Description
The compound H-Ala-Arg-Thr-Lys-Gln-Thr-Ala-Arg-Lys(Me2)-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Gly-Gly-Lys(biotinyl)-OH.TFA is a synthetic peptide. This peptide is a modified version of histone H3, specifically dimethylated at the lysine residue at position 9 (Lys(Me2)9) and biotinylated at the lysine residue at position 27 (Lys(biotinyl)27). Histones are proteins that play a crucial role in the structural organization of chromatin in eukaryotic cells. The modifications on this peptide are significant for studying epigenetic regulation and chromatin dynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the following steps:
Amino Acid Coupling: The peptide chain is assembled step-by-step on a solid resin support. Each amino acid is sequentially added to the growing chain through coupling reactions.
Protecting Group Removal: After each coupling step, the protecting groups on the amino acids are removed to allow the next amino acid to be added.
Side Chain Modifications: Specific modifications, such as dimethylation of lysine and biotinylation, are introduced at designated positions.
Cleavage from Resin: The completed peptide is cleaved from the resin support and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. Quality control measures, such as mass spectrometry and HPLC, are employed to verify the integrity of the final product .
Chemical Reactions Analysis
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized at specific amino acid residues, such as methionine and cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.
Substitution: Specific amino acid residues can be substituted with other residues to study structure-function relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Site-directed mutagenesis or chemical synthesis methods are employed to introduce substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups .
Scientific Research Applications
The peptide H-Ala-Arg-Thr-Lys-Gln-Thr-Ala-Arg-Lys(Me2)-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Gly-Gly-Lys(biotinyl)-OH.TFA has several scientific research applications:
Epigenetics: The dimethylation of lysine at position 9 is associated with transcriptionally silent chromatin. This peptide is used to study the role of histone modifications in gene regulation.
Chromatin Dynamics: The biotinylation allows for easy purification and detection, facilitating studies on chromatin structure and function.
Protein-Protein Interactions: The peptide can be used in pull-down assays to identify proteins that interact with specific histone modifications.
Drug Discovery: The peptide serves as a model system for screening compounds that target histone modifications.
Mechanism of Action
The peptide exerts its effects through specific interactions with chromatin-associated proteins. The dimethylation of lysine at position 9 creates a binding site for proteins involved in chromatin silencing, such as heterochromatin protein 1 (HP1). The biotinylation at position 27 allows for the peptide to be immobilized on streptavidin-coated surfaces, facilitating various biochemical assays .
Comparison with Similar Compounds
Similar Compounds
H-Ala-Arg-Thr-Lys-Gln-Thr-Ala-Arg-Lys(Me1)-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Gly-Gly-Lys(biotinyl)-OH.TFA: Monomethylated at lysine 9.
H-Ala-Arg-Thr-Lys-Gln-Thr-Ala-Arg-Lys(Me3)-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Gly-Gly-Lys(biotinyl)-OH.TFA: Trimethylated at lysine 9.
H-Ala-Arg-Thr-Lys-Gln-Thr-Ala-Arg-Lys(Me2)-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Gly-Gly-Lys-OH.TFA: Lacks biotinylation at lysine 27.
Uniqueness
The unique combination of dimethylation at lysine 9 and biotinylation at lysine 27 makes this peptide particularly useful for studying the interplay between histone modifications and chromatin dynamics. The biotinylation allows for easy purification and detection, while the dimethylation provides a specific binding site for chromatin-associated proteins .
Properties
IUPAC Name |
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-(dimethylamino)hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C116H208N42O33S.C2HF3O2/c1-59(2)52-77(105(182)137-61(4)94(171)135-53-85(166)134-56-88(169)141-76(112(189)190)32-17-22-46-129-84(165)38-13-12-37-81-92-79(58-192-81)152-116(191)156-92)150-102(179)74(39-41-82(121)163)146-97(174)68(29-15-20-44-118)144-100(177)72(34-25-48-131-114(125)126)148-107(184)80-36-27-51-158(80)111(188)63(6)139-96(173)67(28-14-19-43-117)140-87(168)55-133-86(167)54-136-108(185)89(64(7)160)153-106(183)78(57-159)151-101(178)69(31-18-23-50-157(10)11)145-99(176)71(33-24-47-130-113(123)124)143-95(172)62(5)138-109(186)90(65(8)161)154-104(181)75(40-42-83(122)164)147-98(175)70(30-16-21-45-119)149-110(187)91(66(9)162)155-103(180)73(142-93(170)60(3)120)35-26-49-132-115(127)128;3-2(4,5)1(6)7/h59-81,89-92,159-162H,12-58,117-120H2,1-11H3,(H2,121,163)(H2,122,164)(H,129,165)(H,133,167)(H,134,166)(H,135,171)(H,136,185)(H,137,182)(H,138,186)(H,139,173)(H,140,168)(H,141,169)(H,142,170)(H,143,172)(H,144,177)(H,145,176)(H,146,174)(H,147,175)(H,148,184)(H,149,187)(H,150,179)(H,151,178)(H,153,183)(H,154,181)(H,155,180)(H,189,190)(H4,123,124,130)(H4,125,126,131)(H4,127,128,132)(H2,152,156,191);(H,6,7)/t60-,61-,62-,63-,64+,65+,66+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,89-,90-,91-,92-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PADDJDVRTVOSLU-LYVKTIEWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)NCC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCCN(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C118H209F3N42O35S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2865.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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